molecular formula C19H14N4O3 B10982185 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(quinolin-8-yl)acetamide

2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(quinolin-8-yl)acetamide

Cat. No.: B10982185
M. Wt: 346.3 g/mol
InChI Key: MPDWWMHORXOFHP-UHFFFAOYSA-N
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Description

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazoline and quinoline moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)ACETAMIDE typically involves the reaction of 2,4-dioxo-1,4-dihydroquinazoline with 8-quinoline acetic acid. The reaction is often facilitated by the use of N,N’-carbonyldiimidazole as a coupling agent . The reaction conditions generally include:

  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature to 80°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline and quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline and dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the quinazoline and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include:

  • Quinazoline and quinoline derivatives
  • Dihydroquinazoline and dihydroquinoline derivatives
  • Substituted quinazoline and quinoline compounds

Scientific Research Applications

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(8-QUINOLYL)ACETAMIDE is unique due to its dual quinazoline and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-quinolin-8-ylacetamide

InChI

InChI=1S/C19H14N4O3/c24-16(21-15-9-3-5-12-6-4-10-20-17(12)15)11-23-18(25)13-7-1-2-8-14(13)22-19(23)26/h1-10H,11H2,(H,21,24)(H,22,26)

InChI Key

MPDWWMHORXOFHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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